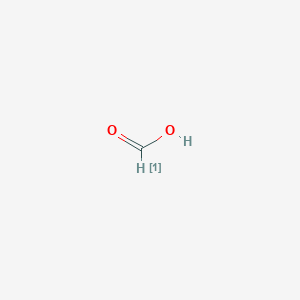

Formic-d acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

deuterioformic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-71-5 | |

| Record name | 917-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Formic-d Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of formic-d acid (DCOOH), a deuterated isotopologue of formic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document delves into the nuanced differences between formic acid and its deuterated counterpart, offering practical insights into its applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Significance of Isotopic Labeling

In the realm of analytical chemistry and drug development, the strategic substitution of atoms with their heavier stable isotopes has become an indispensable tool. Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed for this purpose. The introduction of deuterium into a molecule, such as in this compound, imparts subtle yet significant changes to its physicochemical properties. These alterations can be harnessed to enhance analytical sensitivity, elucidate reaction mechanisms, and improve the accuracy of quantitative assays. This guide will explore the unique characteristics of this compound and provide practical protocols for its effective use.

Comparative Physicochemical Properties: HCOOH vs. DCOOH

The substitution of a protium atom with a deuterium atom in the formyl group of formic acid results in measurable differences in its physical properties. These differences are primarily due to the greater mass of deuterium compared to protium. A summary of these key properties is presented below.

| Property | Formic Acid (HCOOH) | This compound (DCOOH) |

| Molecular Formula | CH₂O₂ | CHDO₂ |

| Molecular Weight | 46.025 g/mol [1] | 47.031 g/mol |

| CAS Number | 64-18-6[1] | 917-71-5 |

| Boiling Point | 100.8 °C[1] | ~101 °C |

| Melting Point | 8.4 °C[1] | ~8.2-8.4 °C |

| Density | 1.220 g/mL at 20 °C[1] | ~1.22 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.3714[1] | ~1.370 |

The Isotopic Effect on Acidity

A noteworthy chemical property that is influenced by isotopic substitution is acidity. The pKa of formic acid is approximately 3.75.[1][2] Deuteration at the formyl carbon results in a slight decrease in acidity, meaning the pKa of this compound is slightly higher than that of formic acid. This phenomenon, known as a secondary isotope effect, is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond. Research has shown that deuteration can decrease the acidity of carboxylic acids by up to 0.031 in the ΔpK per deuterium atom.[3][4] This subtle difference can be significant in studies of reaction kinetics and mechanisms where proton transfer is a key step.

Spectroscopic Properties of this compound

The change in mass upon deuteration has a pronounced effect on the vibrational frequencies of the molecule, which can be readily observed using infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

The substitution of hydrogen with deuterium in the formyl group leads to a shift in the C-D stretching and bending frequencies to lower wavenumbers compared to the corresponding C-H vibrations in formic acid. This is a direct consequence of the increased reduced mass of the C-D oscillator.

Key Vibrational Frequencies of DCOOH:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H stretch | ~3570 |

| C-D stretch | ~2230 |

| C=O stretch | ~1770 |

| C-D in-plane bend | ~950 |

| O-H bend | ~1220 |

| C-O stretch | ~1150 |

Note: These are approximate values and can vary depending on the physical state (gas, liquid, solid) and solvent.

The distinct shift in the C-D stretching frequency is a clear spectroscopic marker for the presence of the deuterium label, making IR spectroscopy a valuable tool for confirming isotopic incorporation.

Applications in Advanced Analytical Techniques

This compound is a valuable tool in modern analytical laboratories, particularly in NMR spectroscopy and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the presence of proton-containing solvents can lead to large solvent signals that obscure the signals of the analyte. By using a deuterated solvent, this issue is circumvented as deuterium resonates at a much different frequency than protons.[5][6][7][8] While this compound is not a common bulk NMR solvent, it is highly useful in specific applications, such as reaction monitoring.

This protocol outlines the use of this compound as a co-solvent or reagent in an NMR tube to monitor a reaction where the formyl proton of formic acid is involved or where the use of deuterated formic acid is necessary to avoid signal overlap.

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve the starting material(s) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a preliminary ¹H NMR spectrum of the starting materials to serve as a baseline.

-

To initiate the reaction, add a precise amount of this compound to the NMR tube. If this compound is a reactant, its stoichiometry should be carefully calculated.

-

-

NMR Data Acquisition:

-

Immediately after the addition of this compound, place the NMR tube in the spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of the reaction.

-

Ensure that the spectrometer is locked onto the deuterium signal of the bulk solvent and properly shimmed to maintain spectral quality throughout the experiment.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the starting materials and products in each spectrum.

-

Plot the change in the integrals over time to obtain kinetic profiles of the reaction.

-

The use of this compound in this context allows for the unambiguous observation of other proton signals in the vicinity of where the formyl proton would appear, providing a clearer window into the reaction progress.

Caption: Workflow for NMR reaction monitoring using this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Formic acid is a ubiquitous mobile phase additive in reversed-phase LC-MS, used to acidify the mobile phase and improve the ionization of analytes.[1] The use of this compound in this context can be advantageous, particularly when it is used as an internal standard for the quantification of formic acid itself or to avoid isobaric interferences in the low mass range. More commonly, deuterated molecules are used as internal standards for their non-deuterated analogues.

This protocol describes the preparation of a standard mobile phase for reversed-phase LC-MS, which can be adapted for use with this compound.

-

Solvent Selection:

-

Use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol).

-

-

Mobile Phase Preparation (0.1% this compound):

-

For 1 liter of mobile phase, measure 999 mL of the desired solvent (e.g., water for mobile phase A, acetonitrile for mobile phase B) into a clean, dedicated solvent bottle.

-

Carefully add 1 mL of this compound to the solvent.

-

Cap the bottle and mix thoroughly by inversion or gentle swirling.

-

-

System Equilibration:

-

Before analysis, purge the LC system with the newly prepared mobile phases to ensure that the entire flow path is conditioned.

-

Allow the system to equilibrate at the initial gradient conditions until a stable baseline is achieved.

-

Using this compound can be particularly beneficial in metabolomics studies where formic acid is a metabolite of interest, as it allows for its differentiation from the mobile phase additive.

Caption: Protocol for preparing an LC-MS mobile phase with this compound.

Synthesis of this compound

For researchers requiring custom synthesis or a deeper understanding of its origin, this compound can be prepared in the laboratory. One common method involves the deuteration and subsequent decomposition of oxalic acid.

A laboratory-scale synthesis of formic acid involves the decomposition of oxalic acid in the presence of glycerol. This procedure can be adapted for the synthesis of this compound by first preparing deuterated oxalic acid. This can be achieved by recrystallizing anhydrous oxalic acid from deuterium oxide (D₂O). The resulting oxalic acid-d₂ is then pyrolyzed, typically by heating in a glass column, to yield formic acid-d₂ (DCOOD). Subsequent treatment with a controlled amount of water (H₂O) can then be used to produce this compound (DCOOH).

Safety and Handling

This compound shares the same hazards as its non-deuterated counterpart. It is a corrosive and flammable liquid that can cause severe skin burns and eye damage. It is also toxic if inhaled or ingested.

Precautions for Safe Handling:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when transferring to prevent static discharge.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal:

-

Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a powerful tool for researchers in chemistry and drug development. Its unique physicochemical and spectroscopic properties, arising from the presence of a deuterium atom, enable advanced analytical applications that would be challenging with its non-deuterated analog. By understanding the principles outlined in this guide and adhering to the recommended protocols, scientists can effectively leverage this compound to achieve greater accuracy, sensitivity, and insight in their experimental work.

References

-

Wikipedia. Formic acid. [Link]

-

Analytical Methods (RSC Publishing). NMR reaction monitoring during the development of an active pharmaceutical ingredient. [Link]

-

YouTube. Making Formic Acid. [Link]

-

ResearchGate. How do I quantify formic acid in an organic phase by LCMS?. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

AIP Publishing. Infrared spectra of (HCOOH)2 and (DCOOH)2 in rare gas matrices: A comparative study with gas phase spectra. [Link]

-

American Chemical Society. Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. [Link]

-

Carl ROTH. Safety Data Sheet: Formic acid. [Link]

-

PMC. Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

PMC. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

-

The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. [Link]

-

SYNMR. Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

-

ACS Publications. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. [Link]

-

YouTube. Vibrational Spectroscopy. [Link]

-

PMC. Formic and acetic acid pKa values increase under nanoconfinement. [Link]

-

ResearchGate. (PDF) Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. [Link]

-

PubMed. The Analysis of Vibrational Spectra: Past, Present and Future. [Link]

-

New Jersey Department of Health. Formic acid - Hazardous Substance Fact Sheet. [Link]

-

ResearchGate. Why it is necessary to used deuterated solvents for NMR experiments?. [Link]

-

ResearchGate. (PDF) The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

JSS College of Arts, Commerce and Science, Mysore. Vibrational Spectroscopy. [Link]

-

PMC. Chemical isotope labeling liquid chromatography mass spectrometry for investigating acute dietary effects of cow milk consumption on human urine metabolome. [Link]

-

YouTube. Acidity AND Basicity of Carboxylic Acids. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

Qingdao Hisea Chem Co., Ltd. Why Is Formic Acid A Stronger Acid Than Acetic Acid. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: formic acid. [Link]

-

U.S. Environmental Protection Agency. Analytical Method For The Determination of Residues of BYI 02960 And Its Metabolites Difluoroacetic acid, BYI 2960. [Link]

-

Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. [Link]

-

LabRulez LCMS. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

-

kluedo. Quantitative NMR methods for reaction and process monitoring. [Link]

-

Chemistry LibreTexts. 19.2: Acidity of Carboxylic Acids. [Link]

-

ResearchGate. Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

MDPI. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. [Link]

-

ChemRxiv. NMR reaction monitoring robust to spectral distortions. [Link]

-

Quora. Which one is more acidic between water and formic acid?. [Link]

-

University of Victoria. 15. [Link]

-

YouTube. Acidity AND Basicity of Carboxylic Acids. [Link]

-

American Chemical Society. Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. [Link]

-

ResearchGate. The comparison of p Ka determination between carbonic acid and formic acid and its application to prediction of the hydration numbers. [Link]

Sources

- 1. How Formic Acid is Prepared? - Shanghai Chemex [shanghaichemex.com]

- 2. Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of High-Purity Formic Acid-d2

Abstract

This technical guide provides an in-depth exploration of the primary methodologies for the synthesis of high-purity formic acid-d2 (DCOOH), a critical deuterated reagent in pharmaceutical research, metabolic studies, and advanced analytical techniques.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of both classical and modern synthetic routes. Key topics include the pyrolysis of deuterated oxalic acid, catalytic hydrogenation of carbon dioxide, and robust purification strategies essential for achieving high isotopic and chemical purity. Each method is presented with a focus on the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations.

Introduction: The Significance of Formic Acid-d2 in Scientific Research

Formic acid-d2 (DCOOH), the deuterated analogue of formic acid, serves as an invaluable tool in a multitude of scientific disciplines. Its primary utility lies in its application as a deuterium source for isotopic labeling, enabling the synthesis of deuterated molecules for metabolic and pharmacokinetic studies. In nuclear magnetic resonance (NMR) spectroscopy, DCOOH can be used as a solvent or reagent to improve spectral resolution and aid in the characterization of complex biomolecules.[4] Furthermore, its use in mass spectrometry as a component of the mobile phase can enhance ionization efficiency and provide clearer mass spectra. The demand for high-purity DCOOH underscores the need for reliable and efficient synthesis and purification methods.

Synthetic Methodologies for Formic Acid-d2

The synthesis of high-purity formic acid-d2 can be broadly categorized into two main approaches: classical chemical synthesis and modern catalytic methods. The choice of method often depends on the desired scale, purity requirements, and available resources.

Classical Approach: Pyrolysis of Deuterated Oxalic Acid

The thermal decomposition of deuterated oxalic acid is a well-established and reliable method for the laboratory-scale synthesis of formic acid-d2. This method relies on the initial preparation of oxalic acid-d2 dihydrate by repeated recrystallization of anhydrous oxalic acid from deuterium oxide (D₂O), followed by pyrolysis.

Causality of Experimental Choices:

-

Recrystallization from D₂O: This step is crucial for achieving high isotopic enrichment. The acidic protons of oxalic acid readily exchange with the deuterium atoms of D₂O. Multiple recrystallizations are performed to drive the equilibrium towards the fully deuterated species.

-

Sublimation of Oxalic Acid-d2: Sublimation is employed as a purification step to remove any non-volatile impurities before pyrolysis.

-

Pyrolysis: The thermal decomposition of oxalic acid-d2 proceeds via a dehydration and decarbonylation mechanism to yield formic acid-d2 and carbon dioxide. The use of glass pieces in the pyrolysis column increases the surface area for the reaction, promoting a more efficient decomposition.

Experimental Protocol:

-

Preparation of Oxalic Acid-d2:

-

Dissolve 10 g of anhydrous oxalic acid in 9 ml of deuterium oxide (D₂O).

-

Recrystallize the oxalic acid-d2.

-

Purify the crystals by sublimation at approximately 1 mm Hg.

-

Repeat the recrystallization and sublimation process three times to ensure high isotopic enrichment.

-

-

Pyrolysis:

-

Pack a 10-inch column with glass pieces and heat it to 220°C.

-

Sublime the purified oxalic acid-d2 through the heated column at approximately 1 mm Hg.

-

Collect the resulting formic acid-d2 in a cold trap.

-

Expected Yield and Purity:

This method can yield approximately 2.2 g of formic acid-d2 from 8.8 g of oxalic acid-d2, representing a yield of around 98%.[5] The boiling point of the product is 44-44.5°C at 58 mm Hg.[5] While this method is effective, the isotopic purity is highly dependent on the efficiency of the initial H/D exchange.

Workflow for Oxalic Acid Pyrolysis:

Caption: Generalized workflow for the catalytic synthesis of formic acid-d2 from carbon dioxide.

Purification and Characterization of High-Purity Formic Acid-d2

Achieving high purity is paramount for the intended applications of formic acid-d2. The primary impurities are typically residual water (H₂O or D₂O) and undeuterated or partially deuterated formic acid (HCOOH or DCOOH).

Purification Techniques

-

Fractional Distillation under Reduced Pressure: This is a highly effective method for separating formic acid-d2 from less volatile impurities. Distillation under reduced pressure is preferred as it lowers the boiling point, preventing the thermal decomposition that can occur at atmospheric pressure. [6]* Azeotropic Distillation: Formic acid forms an azeotrope with water, making complete separation by simple distillation challenging. [7][8]Azeotropic distillation with an entrainer, such as butyl formate, can be employed to break the azeotrope and remove water. [6]* Drying Agents: For removing trace amounts of water, various drying agents can be used. Anhydrous copper(II) sulfate has been reported to be effective. [6]Boric anhydride is another suitable dehydrating agent for nearly anhydrous formic acid. [6][9]It is important to note that common drying agents like P₂O₅ or CaCl₂ are generally unsatisfactory for formic acid. [6][9] Comparison of Purification Methods:

| Method | Principle | Advantages | Disadvantages |

| Fractional Distillation (Reduced Pressure) | Separation based on boiling point differences at lower temperatures. | Effective for removing non-volatile impurities; minimizes thermal decomposition. | May not efficiently remove azeotropic water. |

| Azeotropic Distillation | Addition of an entrainer to form a new, lower-boiling azeotrope with water. | Effectively removes water, breaking the formic acid-water azeotrope. | Requires an additional step to remove the entrainer. |

| Drying Agents | Chemical reaction or adsorption to remove water. | Good for removing trace amounts of water. | Some common drying agents are not suitable for formic acid; potential for contamination. |

Characterization Techniques

The purity of the synthesized formic acid-d2 should be rigorously assessed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a highly pure sample of DCOOH, the proton signal from the C-H group should be absent. The presence of a singlet around 8.26 ppm would indicate the presence of HCOOH. [3]The acidic proton signal is often broad and its position is concentration-dependent.

-

¹³C NMR: The carbon signal in DCOOH will appear as a triplet due to coupling with the deuterium atom. In contrast, the carbon in HCOOH appears as a doublet due to coupling with the proton. [10]The chemical shift is typically around 166 ppm. [3][10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational frequencies of DCOOH are different from those of HCOOH due to the heavier mass of deuterium. Key vibrational modes to monitor include the C-D stretch, O-D stretch, and C=O stretch. [11][12]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the deuterated product (48.04 g/mol for DCOOD) and to assess the isotopic distribution. [13][14]

Conclusion

The synthesis of high-purity formic acid-d2 can be successfully achieved through both classical and modern synthetic routes. The pyrolysis of deuterated oxalic acid remains a viable and high-yielding laboratory-scale method. For larger-scale and potentially more sustainable production, the catalytic hydrogenation of carbon dioxide offers a promising alternative. Rigorous purification, primarily through distillation techniques, and thorough characterization using NMR, FTIR, and MS are essential to ensure the high isotopic and chemical purity required for demanding research applications. The choice of the optimal synthesis and purification strategy will ultimately be guided by the specific requirements of the researcher, including scale, desired purity, and available instrumentation.

References

- Vibrational dynamics of formic acid and its dimer: FTIR and Raman jet spectroscopy and theory. (2022-12-07). eDiss.

- Prepar

- Preparation and Purific

- Formic acid-D₂ (D, 98%) (<5% D₂O).

- Formic acid D2 95 % solution in D 2 O. Carl ROTH.

- Hydrogen abstraction reactions in formic and thioformic acid isomers by hydrogen and deuterium atoms. (2021). Astronomy & Astrophysics (A&A).

- How do I remove water from formic acid? (2017-10-11).

- Isomer-specific, Cryogenic Ion Vibrational Spectroscopy Investigation of D2- and N2- Tagged, Proton

- Formic acid-d₂ (D, 98%) <5% D₂O.

- Synthesis, Design and Techno-Economic Evaluation of a Formic Acid Production Plant from Carbon Dioxide. (2025-11-29).

- Formic acid, decyl ester. NIST WebBook.

- Formic acid(64-18-6) 13C NMR spectrum. ChemicalBook.

- Buy Formic acid-d 2 95 wt.

- Direct synthesis of formic acid from carbon dioxide by hydrogenation in acidic media. (2014-06-02). NIH.

- FORMIC ACID-D2(D,98%). China Isotope.

- US4642166A - Dehydration of formic acid by extractive distillation.

- Cost Efficiency Analysis of H2 Production from Formic Acid by Molecular C

- The Raman jet spectrum of trans-formic acid and its deuterated isotopologs: Combining theory and experiment to extend. (2021-02-08).

- Techno-economic and life cycle assessment of power-to-formic acid production using direct air capture and green hydrogen. (2025-03-07).

- High-resolution infrared spectroscopy of the formic acid dimer. (2009). PubMed.

- Formic acid-d2, for NMR, 99+ atom % D, 95% solution in D2O. Fisher Scientific.

- Direct, in situ determination of pH and solute concentrations in formic acid dehydrogenation and CO2 hydrogenation in pressurised aqueous solutions using 1H and 13C NMR spectroscopy. Dalton Transactions (RSC Publishing).

- Catalytic synthesis of dialkyl carbonate from low pressure CO2 and alcohols combined with acetonitrile hydration catalyzed by CeO2. (2025-08-07).

- Catalytic Synthesis of Dimethyl Carbonate from CO2 and Methanol with Rare Earth metals doped CeO2 nano-flowers. (2025-10-03).

- Direct synthesis of formic acid from carbon dioxide by hydrogenation in acidic media. (2014-06-02). NIH.

- Synthesis of MeOH and DME From CO2 Hydrogenation Over Commercial and Modified C

- Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study. Semantic Scholar.

- Scalable and facile synthesis of V2O5 nanoparticles via ball milling for improved aerobic oxidative desulfurization. (2020-10-10).

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. Formic acid(64-18-6) 13C NMR [m.chemicalbook.com]

- 4. Formic acid D2 95 % solution in D2O, CAS No. 920-42-3 | Deuterated Acids and Bases | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Life cycle assessment of formic acid synthesis utilizing CO2 from direct air capture - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 8. Direct, in situ determination of pH and solute concentrations in formic acid dehydrogenation and CO2 hydrogenation in pressurised aqueous solutions using 1H and 13C NMR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. osti.gov [osti.gov]

- 10. Synthesis of MeOH and DME From CO2 Hydrogenation Over Commercial and Modified Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 12. Hydrogen abstraction reactions in formic and thioformic acid isomers by hydrogen and deuterium atoms | Astronomy & Astrophysics (A&A) [aanda.org]

- 13. 甲酸-d2 95 wt. % in D2O, 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 14. Formic acid, decyl ester [webbook.nist.gov]

Guide to the Definitive Determination of Isotopic Purity for Formic-d Acid

An In-Depth Technical Guide for Drug Development Professionals

Foreword: Beyond the Percentage – The Imperative of Isotopic Integrity

In the landscape of pharmaceutical development and metabolic research, the use of deuterated compounds is not a novelty but a cornerstone of precision. Formic-d acid (DCOOD), while simple in structure, is a pivotal reagent and solvent whose utility is directly proportional to its isotopic purity. Whether employed as a mobile phase modifier in mass spectrometry to reduce hydrogen-deuterium exchange or as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs), the assumption of purity is a risk that no rigorous scientific endeavor can afford.

This guide is structured to move beyond mere procedural lists. It is designed to provide a causal framework for why specific analytical choices are made and how these choices create a self-validating system for data integrity. For researchers, scientists, and drug development professionals, an imprecise understanding of isotopic purity can lead to flawed interpretations of pharmacokinetic data, erroneous metabolic flux analysis, and compromised regulatory submissions.[1] Herein, we dissect the core methodologies that form the gold standard for quantifying the isotopic purity of this compound, ensuring that your results are not only accurate but also defensible.

Part 1: The Foundational Pillar – Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the benchmark technique for the analytical characterization of deuterated compounds because it provides direct, atomic-level information on isotopic substitution.[2] The fundamental principle rests on the distinct magnetic properties of proton (¹H) and deuterium (²H) nuclei.[3] In a ¹H NMR spectrum, deuterium nuclei are silent, while in a ²H NMR spectrum, protons are not observed. This dichotomy allows for an elegant and precise quantification of isotopic substitution.

Quantitative ¹H NMR (qNMR): The Primary Assay

Causality of the Method: The power of quantitative ¹H NMR (qNMR) lies in its direct proportionality: the area of an NMR signal is directly related to the number of nuclei giving rise to that signal.[4][5][6] For this compound (DCOOD), the target of our analysis is paradoxically the absence of a signal. Any residual, non-deuterated (HCOOH) or partially deuterated (DCOOH) species will produce a distinct proton signal. By comparing the integral of this residual proton signal to that of a non-deuterated, high-purity internal standard added in a precisely known amount, we can calculate the exact quantity of the non-deuterated impurity and, by extension, the isotopic purity of the deuterated species.[7]

Trustworthiness Through a Self-Validating System: The qNMR protocol is inherently self-validating. The use of a certified internal standard provides a traceable reference for quantification.[8][9] Simultaneously, the NMR spectrum provides structural confirmation of the analyte and the standard, ensuring that the signals being integrated are from the correct molecular entities and are free from interference from other impurities. This dual confirmation of identity and quantity in a single experiment is a hallmark of a robust analytical method.

-

Selection of Internal Standard (IS): Choose a high-purity (>99.5%), non-hygroscopic, and chemically stable standard with sharp NMR signals that do not overlap with the analyte's residual proton signal. Maleic acid or 1,4-dinitrobenzene are excellent candidates.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the internal standard into a vial.

-

Accurately weigh approximately 10-20 mg of the this compound sample into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃) that does not have exchangeable protons.

-

Transfer the solution to a high-precision NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

-

Crucial Parameters for Quantitation:

-

Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard protons. A value of 30-60 seconds is typical to ensure full magnetization recovery.

-

Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>250:1) for the signals of interest.

-

-

-

Data Processing and Calculation:

-

Apply Fourier transform, and carefully phase and baseline correct the spectrum.

-

Integrate the residual formic acid proton signal and a well-resolved signal from the internal standard.

-

Calculate the isotopic purity using the following formula[6][8]:

-

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

-

The isotopic purity is then 100% minus the calculated percentage of the protonated species.

-

-

Caption: Workflow for determining isotopic purity via quantitative ¹H NMR (qNMR).

Orthogonal Validation with ²H (Deuterium) NMR

Causality of the Method: While ¹H NMR quantifies the absence of deuterium, ²H NMR provides direct evidence of its presence.[10] A ²H NMR spectrum of this compound will show a signal corresponding to the deuterium atom. Although ²H NMR is inherently less sensitive than ¹H NMR, its utility as a confirmatory technique is invaluable. It directly verifies that deuterium is incorporated into the molecule at the expected position, as the chemical shifts in ²H NMR are nearly identical to their proton counterparts.[3]

Part 2: High-Resolution Mass Spectrometry – Profiling the Isotopologues

Mass spectrometry (MS) offers a complementary and highly sensitive approach to determining isotopic purity. It operates by separating ions based on their mass-to-charge (m/z) ratio, allowing for the differentiation of molecules that differ only in their isotopic composition (isotopologues).[11][12] For this compound, this means distinguishing between DCOOD (m/z 47.01 for [M-H]⁻) and any residual HCOOH (m/z 45.00 for [M-H]⁻).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of the Method: The coupling of liquid chromatography with high-resolution mass spectrometry (HRMS)—such as Time-of-Flight (TOF) or Orbitrap instruments—is a potent combination.[13] The LC step serves to separate the formic acid from any non-volatile impurities, ensuring that the mass spectrum is chemically pure and the measured signals originate solely from the analyte of interest.[1] HRMS provides the mass accuracy and resolution required to unambiguously distinguish the deuterated species from the non-deuterated species and from the naturally occurring ¹³C isotopologue of the non-deuterated species.[14][15]

Trustworthiness Through Chromatographic and Spectral Purity: An LC-MS method is self-validating because it provides two orthogonal points of identification: the retention time from the LC and the accurate mass from the MS.[13] The protocol is validated by analyzing reference standards to confirm mass accuracy, precision, and the linear response over the expected concentration range of the isotopologues.[16][17]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like a water/acetonitrile mixture.

-

LC Method:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: Use a simple isocratic or gradient elution with water and acetonitrile. Note: Avoid using formic acid as a mobile phase additive to prevent contamination. If an acid modifier is necessary, a non-interfering acid should be chosen.

-

Flow Rate: Typical analytical flow rates of 0.2-0.5 mL/min.

-

-

MS Acquisition:

-

Ionization: Electrospray Ionization (ESI) in negative mode is ideal for formic acid, detecting the [M-H]⁻ ion.

-

Mass Analyzer: Operate in full scan mode with high resolution (>10,000 FWHM).

-

Mass Range: Set a narrow scan range around the expected masses (e.g., m/z 40-55).

-

-

Data Analysis:

-

Generate Extracted Ion Chromatograms (EICs) for the theoretical accurate masses of the deprotonated ions of DCOOD (or DCOOH) and HCOOH.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the relative percentage of the deuterated species' peak area relative to the total area of all detected isotopologues.

-

Correction: For high-precision work, the contribution of the natural abundance of ¹³C to the HCOOH peak must be subtracted from the deuterated species' signal if they are not fully resolved.[14]

-

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 6. emerypharma.com [emerypharma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

- 16. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Deuterated Formic Acid Versus its Non-Deuterated Form

Introduction: The Subtle Power of Isotopic Substitution in Research and Drug Development

In the landscape of molecular science and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, represents a nuanced yet powerful tool. This process, known as deuteration, can significantly alter the physicochemical properties of a molecule without changing its fundamental chemical structure. These alterations stem primarily from the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2][3] The implications of this are profound, impacting reaction rates, metabolic stability, and even the acidity of a compound.[4][5][6]

Formic acid (HCOOH), the simplest carboxylic acid, serves as an excellent model system to explore the effects of deuteration. Its small size and well-understood properties make the comparison between its non-deuterated and deuterated forms—formic-d acid (DCOOH) and formic-d2 acid (DCOOD)—a compelling case study for researchers. This technical guide provides an in-depth analysis of the physical properties of deuterated formic acid compared to its proteo-isotopologue, offering valuable insights for scientists and drug development professionals.

Core Directive: A Comparative Analysis of Physicochemical Properties

The substitution of hydrogen with deuterium in formic acid results in measurable differences in several key physical properties. These variations are a direct consequence of the increased molecular mass and the altered vibrational energy landscape of the deuterated molecules.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key physical properties of non-deuterated formic acid and its deuterated analogues.

| Physical Property | Formic Acid (HCOOH) | This compound (DCOOH) | Formic-d2 Acid (DCOOD) |

| Molar Mass ( g/mol ) | 46.03[7][8][9] | 47.03[10] | 48.04[11][12][13] |

| Boiling Point (°C) | 100.8[14][15] | 100.8[10][16] | 100.8[16] |

| Melting Point (°C) | 8.4[8][14] | 8.2-8.4[10][11] | 8.2-8.4[11][16] |

| Density (g/mL at 25°C) | 1.220[14] | 1.246[10] | 1.273[11][16] |

| pKa (in H₂O at 20-25°C) | ~3.75[8][14][15] | Slightly higher than HCOOH | Slightly higher than HCOOH |

Note: The pKa values for deuterated species in H₂O are subtly different from HCOOH. In D₂O, the pKa of deuterated carboxylic acids is known to be higher than in H₂O, a phenomenon attributed to the solvent isotope effect.[17]

Scientific Integrity & Logic: The Expertise Behind the Data

The observed differences in the physical properties of deuterated formic acid, while seemingly minor, are underpinned by fundamental principles of physical chemistry.

Expertise & Experience: Causality Behind the Differences

-

Density: The most significant and predictable change is the increase in density upon deuteration. This is a direct consequence of the increased molecular mass of deuterium (atomic mass ~2) compared to protium (atomic mass ~1), while the molecular volume remains largely unchanged.

-

Boiling and Melting Points: The boiling and melting points of the deuterated forms are very similar to the non-deuterated form.[10][11][16] This suggests that the intermolecular forces, primarily hydrogen bonding in the case of formic acid, are not substantially altered by the isotopic substitution in a way that significantly affects the energy required for phase transitions. Formic acid is known to form hydrogen-bonded dimers in the vapor phase and an extensive network of hydrogen bonds in the solid state.[14][18]

-

Acidity (pKa): Deuteration of the carboxylic acid proton (to give DCOOD) or the formyl proton (to give DCOOH) can lead to a slight decrease in acidity (a higher pKa) compared to HCOOH.[19] This is a manifestation of the secondary kinetic isotope effect. The zero-point energy of the O-D bond is lower than that of the O-H bond, making the O-D bond stronger and slightly less likely to be donated.[20] When dissolved in heavy water (D₂O), the pKa of a deuterated acid is typically higher than in H₂O due to the solvent isotope effect.[17]

Trustworthiness: Self-Validating Experimental Protocols

The accurate determination of these physical properties relies on well-established and validated experimental methodologies.

Objective: To accurately measure the density of formic acid and its deuterated analogues.

Methodology:

-

Apparatus: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a digital density meter. An analytical balance with a precision of at least 0.1 mg. A temperature-controlled water bath.

-

Procedure (using a pycnometer):

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the liquid sample (e.g., HCOOH), ensuring no air bubbles are present.

-

Place the pycnometer in a temperature-controlled water bath (e.g., at 25.0 °C) and allow it to equilibrate.

-

Carefully insert the stopper, allowing excess liquid to exit through the capillary.

-

Wipe the outside of the pycnometer dry and record its mass.

-

Empty and clean the pycnometer.

-

Repeat the procedure with a reference liquid of known density (e.g., deionized water) at the same temperature to calibrate the exact volume of the pycnometer.

-

-

Calculation:

-

Density = (Mass of liquid) / (Volume of pycnometer)

-

Objective: To determine the acid dissociation constant (pKa) of formic acid and its deuterated forms.

Methodology:

-

Sample Preparation: Prepare a solution of the formic acid isotopologue in D₂O (or H₂O for comparison) at a known concentration (e.g., 10-50 mM). Add a small amount of an internal reference standard (e.g., DSS or TSP) for chemical shift referencing.

-

Titration:

-

Place the sample in an NMR tube.

-

Measure the initial pH of the solution using a calibrated pH meter (for H₂O) or a pD meter (for D₂O). Note that for D₂O, pD = pH_reading + 0.4.

-

Acquire a ¹H NMR (or ¹³C NMR) spectrum. The chemical shift of the formyl proton (or carbon) is sensitive to the protonation state of the carboxyl group.

-

Add small, precise aliquots of a strong base (e.g., NaOD in D₂O) or a strong acid (e.g., DCl in D₂O) to vary the pH/pD of the solution.

-

After each addition, mix thoroughly, measure the pH/pD, and acquire another NMR spectrum.

-

Continue this process over a pH/pD range that brackets the expected pKa (e.g., from pH 2 to pH 6).

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the formyl proton/carbon as a function of pH/pD.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation adapted for chemical shifts. The pKa is the pH/pD at the inflection point of the curve.

-

Visualization & Formatting: Illuminating the Isotopic Effect

Visual representations are crucial for understanding the fundamental principles and experimental workflows discussed.

Diagram: The Vibrational Energy Difference

The following diagram illustrates the lower zero-point energy of a C-D bond compared to a C-H bond, which is the origin of the kinetic isotope effect.

Caption: Zero-point energy levels of C-H vs. C-D bonds.

Diagram: Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for the comparative analysis of the physical properties of deuterated and non-deuterated formic acid.

Caption: Workflow for comparative physical property analysis.

Conclusion: Practical Implications and Future Directions

The subtle yet significant differences in the physical properties of deuterated formic acid compared to its non-deuterated counterpart highlight the profound impact of isotopic substitution. For researchers, these differences necessitate careful consideration when using deuterated solvents or reagents, as they can influence reaction kinetics and equilibria. In drug development, the principles illustrated by formic acid are applied to much more complex molecules to enhance metabolic stability, reduce toxicity, and improve pharmacokinetic profiles.[4][5][6] Understanding the foundational changes in physical properties upon deuteration is paramount for the rational design of new chemical entities and the optimization of existing ones. Future research will likely continue to explore the nuanced effects of deuteration on more complex systems, leveraging these isotopic effects to create safer and more effective pharmaceuticals.

References

- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. (2025). Google Scholar.

-

Formic Acid Formula: HCOOH Preparation, Uses, Facts. (2023). EMBIBE. [Link]

-

Formic Acid (HCOOH). (2025). GeeksforGeeks. [Link]

-

Formic acid. (n.d.). Wikipedia. [Link]

-

How to Calculate Density of a Liquid Substance | Physics. (2021). Study.com. [Link]

-

Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025). ResearchGate. [Link]

-

Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). (2006). Semantic Scholar. [Link]

-

Formic acid (methanoic acid) (HCOOH). (n.d.). Mozaik Digital Education. [Link]

-

Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). MDPI. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). DigitalCommons@UNO. [Link]

-

NMR spectroscopy of small molecules in solution. (2025). Royal Society of Chemistry. [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

-

Kinetic isotope effect. (n.d.). Wikipedia. [Link]

-

Sample Preparation for FT-IR/ATR. (n.d.). University of Southern Mississippi. [Link]

-

Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. (n.d.). Thompson Rivers University. [Link]

-

Kinetic Isotope Effects. (2024). Chemistry LibreTexts. [Link]

-

Deuterium isotope effect on the dissociation of weak acids in water and deuterium oxide. (n.d.). NIST. [Link]

-

Kinetic isotope effect. (n.d.). chemeurope.com. [Link]

-

Boiling Point and Distilling Range Test. (n.d.). The Japanese Pharmacopoeia. [Link]

-

Deuterium Isotope Effects on Acid–Base Equilibrium of Organic Compounds. (2021). National Institutes of Health. [Link]

-

Formic acid. (n.d.). Wikipedia. [Link]

-

Formic Acid. (n.d.). PubChem. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). National Institutes of Health. [Link]

-

Solvent Isotope Effect. (2024). Chem-Station. [Link]

-

Best Practice Guide for Generating Mass Spectra. (n.d.). Royal Society of Chemistry. [Link]

-

Applications of Deuterium in medicinal chemistry. (2019). Biojiva. [Link]

-

Nanocatalyst makes heavy work of formic acid. (2019). STATNANO. [Link]

Sources

- 1. chemconnections.org [chemconnections.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. welch-us.com [welch-us.com]

- 5. equl.cn [equl.cn]

- 6. embibe.com [embibe.com]

- 7. Formic Acid (HCOOH) - GeeksforGeeks [geeksforgeeks.org]

- 8. Formic acid (methanoic acid) (HCOOH) - 3D scene - US Mozaik Digital Education and Learning [us.mozaweb.com]

- 9. jove.com [jove.com]

- 10. quora.com [quora.com]

- 11. truedyne.com [truedyne.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. Formic acid - Wikipedia [en.wikipedia.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. omicsonline.org [omicsonline.org]

- 20. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to Deuterated Formic Acid Isomers for Researchers and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the strategic use of stable isotope-labeled compounds is indispensable. Among these, deuterated formic acid stands out as a versatile and powerful tool. However, the term "formic-d acid" is often used imprecisely, leading to confusion and potential experimental errors. This guide provides a definitive clarification of the distinct deuterated isomers of formic acid, detailing their specific properties, synthesis, and, most critically, their nuanced applications in mass spectrometry, NMR spectroscopy, and reaction mechanism studies. By understanding the causality behind the selection of each specific isomer, researchers can unlock more precise and insightful data in their drug development and scientific endeavors.

Differentiating the Deuterated Isomers of Formic Acid

The ambiguity surrounding "this compound" stems from the existence of three distinct deuterated species, each with a unique CAS number, molecular formula, and specific utility in the laboratory. It is crucial to distinguish between them to ensure the integrity and reproducibility of experimental results. The systematic IUPAC name for non-deuterated formic acid is methanoic acid[1][2][3][4]. While IUPAC provides guidelines for naming isotopically substituted compounds, the common names are widely used in literature and by suppliers[5][6][7][8][9][10][11][12].

Table 1: Physicochemical Properties of Deuterated Formic Acid Isomers

| Common Name | Structure | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name |

| This compound | DCOOH | 917-71-5 | CHDO₂ | 47.03 | deuterioformic acid |

| Formic acid-d | HCOOD | 925-94-0 | CHDO₂ | 47.03 | This compound |

| Formic acid-d₂ | DCOOD | 920-42-3 | CD₂O₂ | 48.04 | deuterio deuterioformate |

This compound (DCOOH): The Choice for Mass Spectrometry

CAS Number: 917-71-5

Structure: Deuterium substitution at the formyl carbon (C-H) position.

Rationale for Use in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS-based applications, particularly in metabolomics and proteomics, formic acid is a common mobile phase additive used to improve chromatographic peak shape and enhance protonation of analytes for positive ion mode electrospray ionization (ESI)[11]. The use of DCOOH as a mobile phase additive offers a distinct advantage. Since the deuterium is stably bound to the carbon, it does not readily exchange with protons in the solvent. When analyzing complex biological samples, there can be endogenous formic acid present. By using DCOOH in the mobile phase, any formate adducts originating from the mobile phase will have a +1 Da mass shift compared to adducts from endogenous formic acid. This allows for the clear differentiation between analytical artifacts and true biological signals, a critical aspect for accurate metabolite identification and quantification[13][14][15].

Experimental Protocol: Untargeted Metabolomics using DCOOH in LC-MS

This protocol outlines the use of DCOOH in an HILIC-based LC-MS method for the analysis of polar metabolites in plasma.

Materials:

-

This compound (DCOOH), 98 atom % D

-

LC-MS grade acetonitrile and water

-

Ammonium formate

-

Plasma samples

-

Protein precipitation solvent (e.g., cold methanol)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) DCOOH in water with 10 mM ammonium formate.

-

Mobile Phase B: 0.1% (v/v) DCOOH in 95:5 acetonitrile:water with 10 mM ammonium formate.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of cold methanol to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50:50 Mobile Phase A:B.

-

-

LC-MS Analysis:

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

-

Injection Volume: 5 µL.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 95% B

-

1-7 min: 95% to 50% B

-

7-8 min: 50% B

-

8-8.1 min: 50% to 95% B

-

8.1-10 min: 95% B

-

-

MS Parameters (example for a Q-TOF instrument):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.0 kV

-

Sampling Cone: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Acquisition Range: m/z 50-1200

-

-

Data Analysis: During data processing, be vigilant for formate adducts. Adducts from the mobile phase will appear as [M+DCOO]⁻ in negative mode or related adducts in positive mode, while endogenous formate adducts will be [M+HCOO]⁻. This mass difference allows for their clear distinction.

Formic acid-d (HCOOD): A Tool for Hydrogen-Deuterium Exchange Studies

CAS Number: 925-94-0

Structure: Deuterium substitution at the hydroxyl (O-H) position.

Rationale for Use in NMR Spectroscopy

The deuterium on the hydroxyl group of HCOOD is acidic and readily exchangeable. This property makes it an excellent reagent for hydrogen-deuterium (H-D) exchange studies in NMR spectroscopy[5]. H-D exchange is a powerful technique used to probe the structure and dynamics of proteins and other macromolecules[16][17]. Amide protons in the backbone of a protein that are involved in hydrogen bonding or are buried within the protein's core will exchange with deuterium from the solvent much more slowly than those that are exposed to the solvent. By monitoring the rate of disappearance of amide proton signals in the ¹H NMR spectrum after introducing a source of deuterium like HCOOD, one can map the solvent accessibility of different parts of the protein, providing valuable information about its three-dimensional structure and conformational dynamics[18][19].

Experimental Protocol: Probing Protein Solvent Accessibility with HCOOD

This protocol describes a general workflow for an NMR-based H-D exchange experiment on a protein sample.

Materials:

-

Lyophilized protein of interest

-

Formic acid-d (HCOOD), 98 atom % D

-

NMR buffer (e.g., phosphate buffer in H₂O, pH adjusted)

-

D₂O for final NMR sample preparation

Procedure:

-

Protein Sample Preparation:

-

Dissolve the lyophilized protein in the H₂O-based NMR buffer to a final concentration of ~0.5-1.0 mM.

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein in H₂O. This spectrum will show all the amide proton signals.

-

-

Initiation of H-D Exchange:

-

To the protein sample, add a small, precise volume of HCOOD to initiate the exchange. The final concentration of HCOOD should be sufficient to provide a large excess of deuterium but not significantly alter the pH or sample volume.

-

-

Time-Course NMR Data Acquisition:

-

Immediately after adding HCOOD, begin acquiring a series of ¹H-¹⁵N HSQC spectra over time. The time points should be chosen to capture the decay of both rapidly and slowly exchanging amide protons (e.g., spectra at 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

-

Final Exchange:

-

For a fully exchanged sample reference, the protein can be lyophilized and redissolved in D₂O. An ¹H-¹⁵N HSQC spectrum of this sample will show only the non-exchangeable protons.

-

Data Analysis:

-

For each amide proton cross-peak in the ¹H-¹⁵N HSQC spectra, measure the peak intensity at each time point.

-

Plot the natural logarithm of the peak intensity versus time. The slope of this plot will give the exchange rate constant for that specific amide proton.

-

Compare the exchange rates of different amide protons. Slowly exchanging protons correspond to regions of the protein that are protected from the solvent, likely due to their involvement in stable secondary structures or being in the protein core.

Formic acid-d₂ (DCOOD): Probing Reaction Mechanisms through the Kinetic Isotope Effect

CAS Number: 920-42-3

Structure: Perdeuterated, with deuterium at both the formyl and hydroxyl positions.

Rationale for Use in Mechanistic Studies

DCOOD is a valuable tool for investigating reaction mechanisms through the determination of the kinetic isotope effect (KIE)[20][21]. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes[22]. By comparing the rate of a reaction involving a C-H bond cleavage with the rate of the same reaction involving a C-D bond cleavage, one can determine if that bond is broken in the rate-determining step of the reaction. A primary KIE (typically with a value of kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step. DCOOD, with deuterium at the formyl position, is used to probe reactions where the formyl C-H bond is cleaved. This is particularly relevant in studies of hydride transfer reactions and dehydrogenation reactions where formic acid acts as the hydride donor[9][23][24][25][26].

Experimental Protocol: Investigating a Hydride Transfer Reaction using DCOOD

This protocol outlines a competitive experiment to determine the KIE for the reduction of a generic substrate using formic acid as the hydride source.

Materials:

-

Substrate to be reduced (e.g., an imine or a ketone)

-

Formic acid (HCOOH)

-

Formic acid-d₂ (DCOOD), 98 atom % D

-

Appropriate catalyst and solvent

-

GC-MS or LC-MS for product analysis

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the substrate, catalyst, and solvent.

-

Prepare a 1:1 molar mixture of HCOOH and DCOOD.

-

Add the HCOOH/DCOOD mixture to the reaction vessel to initiate the reaction. The formic acid should be the limiting reagent.

-

-

Reaction Monitoring and Quenching:

-

Allow the reaction to proceed to a low conversion (typically <10%) to minimize complications from secondary isotope effects.

-

Quench the reaction by adding a suitable reagent (e.g., a base to neutralize the acid).

-

-

Product Analysis:

-

Extract the products from the reaction mixture.

-

Analyze the product mixture by GC-MS or LC-MS to determine the ratio of the non-deuterated product (from HCOOH) to the deuterated product (from DCOOD).

-

-

KIE Calculation:

-

The KIE (kH/kD) can be calculated from the product ratio using the following equation: kH/kD = [Product-H] / [Product-D]

-

This assumes a 1:1 starting ratio of HCOOH and DCOOD. If the ratio is different, it must be factored into the calculation.

-

Interpretation of Results:

-

A kH/kD value significantly greater than 1 (e.g., 3-7) indicates a primary KIE and provides strong evidence that the formyl C-H bond is broken in the rate-determining step of the reaction.

-

A kH/kD value close to 1 suggests that the C-H bond is not broken in the rate-determining step.

Synthesis of Deuterated Formic Acid Isomers

The synthesis of deuterated formic acids typically involves isotopic exchange or the use of deuterated starting materials.

-

DCOOH (Formyl-deuterated): Can be synthesized via the formylation of a suitable substrate with a deuterated formylating agent[27][28].

-

HCOOD (Hydroxyl-deuterated): Generally prepared by the hydrolysis of an ester or anhydride with heavy water (D₂O). For instance, hydrolysis of methyl formate with D₂O will yield HCOOD and CH₃OD[29].

-

DCOOD (Perdeuterated): Can be synthesized by the pyrolysis of deuterated oxalic acid, which is prepared by recrystallizing anhydrous oxalic acid from D₂O[1][30][31][32].

Safety and Handling

Deuterated formic acids share the same chemical hazards as their non-deuterated counterpart. Formic acid is corrosive and can cause severe skin burns and eye damage. It is also flammable and harmful if inhaled or swallowed[2][3][33][34].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. Keep containers tightly closed.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

The precise and intentional use of the different deuterated isomers of formic acid is a hallmark of rigorous scientific investigation. By moving beyond the ambiguous term "this compound" and specifying the exact isotopic substitution, researchers in drug development and other scientific fields can design more robust experiments and generate clearer, more interpretable data. This guide has provided the foundational knowledge, practical protocols, and safety considerations to empower scientists to leverage the full potential of these powerful analytical tools.

References

-

Preparation of formic acid-d2. PrepChem.com. Available from: [Link]

-

Preparation of formic acid-d. PrepChem.com. Available from: [Link]

-

(2H)Formic (2)acid. LookChem. Available from: [Link]

-

The IUPAC name and common name of HCOOH is :. Infinity Learn. Available from: [Link]

-

Formic acid. Wikipedia. Available from: [Link]

-

Formation pathways of formic acid (HCOOH) in regions with methanol ices. Astronomy & Astrophysics. Available from: [Link]

-

List of carboxylic acids. Wikipedia. Available from: [Link]

-

Making Formic Acid. YouTube. 2023. Available from: [Link]

-

Formation pathways of formic acid (HCOOH) in regions with methanol ices. Astronomy & Astrophysics. Available from: [Link]

-

A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Heriot-Watt University. Available from: [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

-

Nomenclature of Carboxylic Acids. Chemistry LibreTexts. 2023. Available from: [Link]

-

How to synthesize N-formyl containing molecules using deuterated formic acid (DCOOH)? ResearchGate. 2018. Available from: [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. 2024. Available from: [Link]

-

A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. NIH. 2008. Available from: [Link]

-

What is the IUPAC name of HCOOH? Quora. 2018. Available from: [Link]

-

Synthesis of formic acid under basic conditions: a) formation of... ResearchGate. Available from: [Link]

-

Carboxylic acid naming (video). Khan Academy. Available from: [Link]

- CN101704746A - Method for synthesizing levo formyl mandelic acid chloride. Google Patents.

-

alpha-D-Kdo-(2->4). PubChem. Available from: [Link]

-

NMR data collection and analysis protocol for high-throughput protein structure determination. PMC - PubMed Central. Available from: [Link]

-

Brief Guide to the Nomenclature of Organic Chemistry. IUPAC. Available from: [Link]

-

Kinetic and mechanistic study of the hydroxyl + formic acid reaction. ACS Publications. Available from: [Link]

-

Process for the production of formic acid. Semantic Scholar. 1999. Available from: [Link]

-

How to name organic compounds using the IUPAC rules. Available from: [Link]

-

(PDF) NMR data collection and analysis protocol for high-throughput protein structure determination. ResearchGate. 2005. Available from: [Link]

-

A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC - PubMed Central. Available from: [Link]

-

Demos > IUPAC Naming. ChemDoodle Web Components. Available from: [Link]

-

Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. 2005. Available from: [Link]

-

Solving New Proteins Structure with NMR Spectroscopy. Biomolecular Chemistry. 2019. Available from: [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. 2023. Available from: [Link]

-

IUPAC nomenclature of organic chemistry. Wikipedia. Available from: [Link]

-

5 Protein Structure Determination by NMR-Spectroscopy. Refubium. Available from: [Link]

-

Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Protocols.io. 2024. Available from: [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. 2024. Available from: [Link]

-

IUPAC Naming Conventions: 5-Step Guide to Organic Molecules (Full Lesson). YouTube. 2023. Available from: [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available from: [Link]

-

Organic Nomenclature. MSU chemistry. Available from: [Link]

-

Kinetic Isotope Effect (Péter, 2023). Baran Lab. 2023. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. The IUPAC name and common name of HCOOH is : [infinitylearn.com]

- 3. List of carboxylic acids - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iupac.org [iupac.org]

- 8. IUPAC Rules [chem.uiuc.edu]

- 9. ChemDoodle Web Components | Demos > IUPAC Naming [web.chemdoodle.com]

- 10. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Nomenclature [www2.chemistry.msu.edu]

- 13. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. bmolchem.wisc.edu [bmolchem.wisc.edu]

- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 18. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

- 22. baranlab.org [baranlab.org]

- 23. isotope.com [isotope.com]

- 24. pure.hw.ac.uk [pure.hw.ac.uk]

- 25. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. CN101704746A - Method for synthesizing levo formyl mandelic acid chloride - Google Patents [patents.google.com]

- 29. Formic acid - Wikipedia [en.wikipedia.org]

- 30. prepchem.com [prepchem.com]

- 31. lookchem.com [lookchem.com]

- 32. m.youtube.com [m.youtube.com]

- 33. Formation pathways of formic acid (HCOOH) in regions with methanol ices | Astronomy & Astrophysics (A&A) [aanda.org]

- 34. lcms.cz [lcms.cz]

A Technical Guide to the Isotope Effect on Acidity: The Case of Deuterated Formic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of protium (¹H) with deuterium (²H or D) at an acidic site in a molecule results in a quantifiable change in the acid dissociation constant (pKa). This phenomenon, a type of equilibrium isotope effect, is rooted in fundamental quantum mechanical principles, specifically the difference in zero-point vibrational energy (ZPE) between a protic and a deuterated bond. This guide provides an in-depth examination of this effect, using formic acid (HCOOH) as a model system. We will explore the mechanistic basis for the pKa shift, present a validated experimental protocol for its measurement, and discuss the significant implications of this effect in the field of drug development, where deliberate deuterium substitution is an emerging strategy for optimizing pharmacokinetic profiles.

Introduction: pKa, Isotopes, and the Equilibrium Isotope Effect

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution.[1][2] It governs the state of ionization of a molecule at a given pH, which in turn profoundly influences properties such as solubility, membrane permeability, and receptor-binding interactions.[1][3][4] Consequently, a thorough understanding and, where possible, manipulation of a molecule's pKa is a cornerstone of rational drug design.[3][5]

Isotopes are variants of a particular chemical element that differ in neutron number. Deuterium (D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, making it approximately twice as heavy as protium (H). While chemically similar, this mass difference leads to subtle but significant effects on reaction rates and equilibrium positions, known as kinetic and equilibrium isotope effects, respectively.

When deuterium is substituted for protium at an acidic position (e.g., the hydroxyl proton of a carboxylic acid), the equilibrium of acid dissociation is altered. It is a well-established principle that acids are weaker in deuterium oxide (D₂O) than in water (H₂O).[6][7] This guide focuses specifically on the intrinsic isotope effect—the change in pKa resulting from replacing an acidic H with a D on the molecule itself. Generally, this substitution leads to a decrease in acidity, meaning the pKa value increases.[8]

Mechanistic Basis: The Role of Zero-Point Energy

The primary origin of the pKa shift upon deuteration is the difference in zero-point vibrational energy (ZPE) between the O-H and O-D bonds.[9][10]

-

Zero-Point Energy (ZPE): According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero. It possesses a minimum amount of vibrational energy known as the ZPE.

-

Mass Dependence of ZPE: The ZPE of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium is heavier than protium, the O-D bond has a lower vibrational frequency and a lower ZPE compared to the O-H bond.[11] This means the O-D bond sits lower in its potential energy well.[12]

-

Bond Dissociation Energy: Consequently, more energy is required to cleave the O-D bond than the O-H bond.[8][12] The bond dissociation energy for the deuterated species is higher.

-

Impact on Acidity: Acid dissociation involves the breaking of this O-H (or O-D) bond. Because the O-D bond is stronger and requires more energy to break, deuterated formic acid (DCOOH) is a weaker acid than standard formic acid (HCOOH). A weaker acid corresponds to a smaller Ka and therefore a higher pKa.[2]

This fundamental principle is the cornerstone of understanding the effect of deuteration on acidity. Theoretical calculations confirm that the dominant factor for the change in pKa (ΔpKa) is the difference in zero-point energy between the isotopic molecules.[9][10]

Diagram: Zero-Point Energy and Bond Dissociation

Caption: Potential energy well for O-H vs. O-D bonds.

Quantitative Data and Experimental Determination

While the qualitative effect is clear, the magnitude of the pKa shift is a subject of precise experimental and computational study. For many organic acids, the difference in pKa (ΔpKa = pKa(D) - pKa(H)) is typically in the range of 0.3 to 0.7 units.[6][13]